molecular formula C9H9NO2 B8712514 2-Benzoxazoleethanol

2-Benzoxazoleethanol

Cat. No.: B8712514
M. Wt: 163.17 g/mol
InChI Key: RDDLACAKPAHDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoxazoleethanol is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring) with an ethanol substituent. Benzoxazoles are synthesized via condensation of 2-aminophenol with acids, aldehydes, or derivatives under varying conditions . The ethanol moiety likely enhances solubility and reactivity, making it valuable for pharmaceutical and materials science applications. Benzoxazole derivatives are known for diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)ethanol

InChI

InChI=1S/C9H9NO2/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2

InChI Key

RDDLACAKPAHDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Benzoxazoleethanol (inferred properties) with structurally or functionally related compounds, including benzothiazoles, tetrazole-containing benzoxazoles, and other derivatives.

Compound Core Structure Synthesis Method Key Biological Activities Key Applications
This compound Benzoxazole + ethanol Likely derived from 2-aminophenol and glycolic acid derivatives (inferred) Antitumor, anti-inflammatory (inferred from analogs) Drug intermediates, fluorescent sensors (hypothetical)
Ethyl-2-benzothiazolyl acetate Benzothiazole + acetate Condensation of 2-aminothiophenol with ethyl cyanoacetate Antimicrobial, enzyme inhibition Pharmaceuticals, agrochemicals
Ethyl-2-(5-benzoxazol-2-ylamine)-tetrazol-1-yl acetate Benzoxazole + tetrazole + acetate Reaction of 2-cyanoamine benzoxazole with sodium azide Antibacterial, antifungal Antidiabetic, antithrombotic agents
3-Ethylbenzoxazolinone Benzoxazolinone + ethyl Not explicitly detailed (similar to 2-aminophenol derivatization) Antioxidant, CNS modulation (hypothetical) Industrial antioxidants, materials science

Structural and Functional Analysis

Core Heterocycle Differences: Benzoxazole vs. Benzothiazole: The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) alters electronic properties and bioactivity. Benzothiazoles exhibit stronger antitumor and antiviral activities due to sulfur’s electronegativity and metabolic stability , while benzoxazoles are more hydrophilic, favoring CNS-targeted applications . Ethanol vs. Acetate/Tetrazole Substituents: The ethanol group in this compound improves solubility compared to lipophilic acetate or tetrazole moieties. This may enhance bioavailability but reduce membrane permeability .

Synthesis Pathways: Benzoxazoles are typically synthesized from 2-aminophenol via condensation with aldehydes or acids , whereas benzothiazoles require 2-aminothiophenol and cyanoacetate derivatives . Tetrazole-containing benzoxazoles involve multi-step reactions with sodium azide, introducing nitrogen-rich moieties for enhanced bioactivity .

Biological Activities: Antimicrobial Activity: Tetrazole-benzoxazole hybrids (e.g., compound 3 in ) show broad-spectrum antibacterial action, likely due to tetrazole’s ability to disrupt microbial DNA . Antitumor Potential: Benzothiazoles like 2-(styryl)benzothiazoles exhibit selective cytotoxicity against tumor cells via thiol-mediated mechanisms , while benzoxazoleethanol’s efficacy would depend on its ability to intercalate DNA or inhibit kinases. Anti-inflammatory Effects: Benzoxazole derivatives inhibit COX-2 and TNF-α pathways, whereas benzothiazoles often target NF-κB .

Industrial and Material Applications: Benzothiazoles serve as vulcanization accelerators and OLED dopants , while 3-ethylbenzoxazolinone derivatives may act as antioxidants in polymers .

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